-Bromo-1,1,1-trifluorobutan-2-one finds application as a versatile building block in organic synthesis due to the presence of a reactive carbonyl group (C=O) and a bromine atom. The combination allows for various functional group transformations, including:
The unique combination of fluorine atoms and a bromine atom in 3-Bromo-1,1,1-trifluorobutan-2-one has led to its exploration in medicinal chemistry for the development of potential new drugs. Studies have investigated its potential for:
3-Bromo-1,1,1-trifluorobutan-2-one is a chemical compound with the molecular formula C₄H₄BrF₃O and a molecular weight of approximately 190.95 g/mol. This compound features a bromine atom and three fluorine atoms attached to a butanone structure, making it a halogenated ketone. Its unique structure contributes to its reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals .
There is no scientific literature available on the mechanism of action of 3-bromo-1,1,1-trifluorobutan-2-one in biological systems.
As with any new compound, precautions should be taken when handling 3-bromo-1,1,1-trifluorobutan-2-one due to unknown hazards. Specific safety information like flammability or toxicity is not yet documented in scientific literature.
These reactions highlight its versatility as a synthetic intermediate in organic chemistry.
Several synthetic routes can be employed to produce 3-Bromo-1,1,1-trifluorobutan-2-one:
3-Bromo-1,1,1-trifluorobutan-2-one has potential applications in:
Several compounds share structural similarities with 3-Bromo-1,1,1-trifluorobutan-2-one. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-propanone | C₃H₇BrO | Lacks trifluoromethyl groups; simpler structure |
3-Chloro-1,1,1-trifluorobutan-2-one | C₄H₄ClF₃O | Chlorine instead of bromine; different reactivity |
3-Iodo-1,1,1-trifluorobutan-2-one | C₄H₄IF₃O | Iodine enhances nucleophilicity compared to bromine |
3-Bromo-1,1,1-trifluorobutan-2-one stands out due to its combination of both bromine and trifluoromethyl groups. This configuration provides unique reactivity patterns not typically found in compounds with only one halogen or without fluorinated substituents. Its potential for diverse chemical transformations makes it a valuable compound in organic synthesis and material science.
Flammable;Corrosive;Irritant